benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
Description
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate , which precisely defines its stereochemistry and substituent arrangement. The piperidine ring serves as the core structure, with the following functional groups:
- A benzyloxycarbonyl (Cbz) group at position 1, formed via esterification of the piperidine nitrogen.
- A hydroxyl (-OH) group at position 4.
- A trifluoromethyl (-CF₃) group at position 2.
The molecular formula is C₁₄H₁₆F₃NO₃ , corresponding to a molecular weight of 303.28 g/mol . The SMILES notation, O=C(N1C@@HCC@@HCC1)OCC2=CC=CC=C2 , encodes the absolute stereochemistry at positions 2 (R) and 4 (S).
| Property | Value | Source |
|---|---|---|
| CAS Number (racemic) | 911298-13-0 | |
| CAS Number (2R,4S) | 2060042-88-6 | |
| Molecular Formula | C₁₄H₁₆F₃NO₃ | |
| Molecular Weight | 303.28 g/mol | |
| SMILES | O=C(N1C@@HCC@@HCC1)OCC2=CC=CC=C2 |
Stereochemical Considerations and Configuration Analysis
The compound contains two stereocenters at positions 2 and 4 of the piperidine ring, leading to four possible stereoisomers. The specified (2R,4S) configuration is critical for its physicochemical and biological properties. The cis relationship between the hydroxyl and trifluoromethyl groups (on adjacent carbons) imposes specific conformational constraints, influencing reactivity and intermolecular interactions.
The distinction between relative (e.g., "cis") and absolute (R/S) configurations is exemplified by the two CAS numbers:
- 911298-13-0 : Refers to the racemic mixture or relative stereochemistry.
- 2060042-88-6 : Specifies the enantiopure (2R,4S) form.
X-ray crystallography or chiral chromatography is typically required to resolve these configurations, though such data are not publicly disclosed in the reviewed sources.
Properties
CAS No. |
911298-13-0 |
|---|---|
Molecular Formula |
C14H16F3NO3 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2/t11-,12+/m0/s1 |
InChI Key |
NSRYBKKCIAXQKZ-NWDGAFQWSA-N |
Isomeric SMILES |
C1CN([C@H](C[C@H]1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Ring and Introduction of Trifluoromethyl Group
- The piperidine ring is commonly formed via cyclization reactions starting from appropriate amino acid derivatives or cyclic imides.
- The trifluoromethyl group is introduced either by using trifluoromethylated precursors or by direct trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).
- Stereoselective control at the 2-position is often achieved by using chiral auxiliaries or catalysts.
Stereoselective Hydroxylation at the 4-Position
- The 4-hydroxy substituent is introduced via stereoselective oxidation or reduction steps.
- One approach involves the use of aldol-type reactions or enolate chemistry on cyclic imides or piperidine precursors to set the 4-position stereochemistry.
- For example, crossed aldol reactions of CF3-containing cyclic imides have been reported to yield stereoselective products with defined stereochemistry at the 4-position.
Formation of the Benzyl Carbamate Protecting Group
- The nitrogen atom of the piperidine ring is protected as a benzyl carbamate (Cbz) by reaction with benzyl chloroformate under basic conditions.
- This step is typically performed after ring formation and functional group installation to protect the amine during subsequent transformations.
Alternative Synthetic Routes and Coupling Strategies
- Patent literature describes multi-step synthetic routes involving coupling of intermediates with coupling reagents such as HCTU, HATU, or EDCI in aprotic solvents (e.g., dichloromethane, DMF) with bases like N,N-diisopropylamine to form amide or carbamate bonds.
- Hydrolysis of ester intermediates using lithium hydroxide in aqueous 1,4-dioxane is employed to obtain carboxylic acid derivatives, which can then be converted to the benzyl carbamate.
- Fluorination steps using reagents like diethylaminosulfur trifluoride (DAST) at low temperatures (-20°C) may be used to introduce fluorine substituents or modify hydroxyl groups to fluorides when required.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring formation | Cyclization of amino acid derivatives | Control of ring size and substitution |
| Trifluoromethyl introduction | TMSCF3, CF3I, or trifluoromethylated precursors | Requires inert atmosphere, low temp |
| Hydroxylation at C-4 | Aldol reaction or stereoselective oxidation | Use of chiral catalysts or auxiliaries |
| Benzyl carbamate formation | Benzyl chloroformate, base (e.g., DIPEA) | Performed in aprotic solvents |
| Ester hydrolysis | LiOH in 1,4-dioxane/H2O | Mild conditions to avoid racemization |
| Fluorination (if applicable) | DAST at -20°C | For selective fluorination |
- The stereochemistry and purity of the final compound are confirmed by NMR spectroscopy, including chiral HPLC or chiral SFC to resolve enantiomers.
- Mass spectrometry confirms molecular weight (303.28 g/mol).
- Infrared spectroscopy and elemental analysis support functional group presence and composition.
- The stereochemical configuration (2R,4S) is often verified by X-ray crystallography or comparison with known standards.
| Synthetic Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material preparation | Chiral amino acid derivatives | Sets stereochemistry |
| Piperidine ring cyclization | Cyclization agents, base | Formation of six-membered ring |
| Trifluoromethyl group addition | TMSCF3 or CF3I, catalyst | Introduction of CF3 at C-2 |
| Stereoselective hydroxylation | Aldol reaction, chiral catalyst | Hydroxyl group at C-4 with (S) config |
| Carbamate protection | Benzyl chloroformate, base | Protects nitrogen |
| Ester hydrolysis | LiOH, 1,4-dioxane/H2O | Converts esters to acids if needed |
| Purification | Silica gel chromatography | Isolation of pure stereoisomer |
- The stereochemical purity of benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is crucial for its biological activity, necessitating stereoselective synthesis routes.
- Biocatalytic methods have been explored as greener alternatives to metal-catalyzed trifluoromethylation, though traditional methods remain prevalent due to scalability.
- Optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly impacts yield and stereoselectivity.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Neurological Disorders
Research indicates that compounds with similar structures may act as muscarinic receptor antagonists, which are promising candidates for treating neurological disorders such as Alzheimer's disease and schizophrenia. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its efficacy as a therapeutic agent .
Antidepressant Activity
Studies have suggested that derivatives of piperidine compounds can exhibit antidepressant-like effects. The specific stereochemistry of this compound may play a crucial role in modulating neurotransmitter systems involved in mood regulation .
Synthetic Methodologies
The synthesis of this compound involves several key steps that highlight its utility as a building block in organic synthesis.
Synthetic Routes
A common synthetic pathway includes the following steps:
- Formation of the piperidine core through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination methods.
- Esterification to yield the final benzyl ester product.
These synthetic strategies not only facilitate the production of this compound but also allow for the modification of its structure to explore structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group confers distinct electronic and steric properties compared to alkyl or aryl substituents, influencing binding affinity and pharmacokinetics .
Biological Activity
Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 911298-13-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆F₃N₃O₃ |
| Molecular Weight | 299.29 g/mol |
| Structure | Benzyl group with a trifluoromethyl substituent on a piperidine ring |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exhibit its biological effects through interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit certain enzymes, which may contribute to its therapeutic effects:
- Cyclooxygenase (COX) Inhibition : The compound has been evaluated for its ability to inhibit COX enzymes, which are critical in inflammatory processes. Inhibition of COX-2 was observed, suggesting potential anti-inflammatory properties.
- Acetylcholinesterase Inhibition : Some derivatives related to this compound have demonstrated acetylcholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anti-inflammatory Effects
A study conducted on RAW 264.7 macrophage cells demonstrated that this compound significantly inhibited the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent effect, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results showed that it exhibited moderate cytotoxicity and prompted further exploration into its mechanism of action and structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
